molecular formula C16H11N3S B15337985 2-Amino-5-(9-anthryl)-1,3,4-thiadiazole

2-Amino-5-(9-anthryl)-1,3,4-thiadiazole

Cat. No.: B15337985
M. Wt: 277.3 g/mol
InChI Key: QLDKDTAIRFXZQO-UHFFFAOYSA-N
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Description

2-Amino-5-(9-anthryl)-1,3,4-thiadiazole is a heterocyclic aromatic organic compound characterized by the presence of a thiadiazole ring fused with an anthryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(9-anthryl)-1,3,4-thiadiazole typically involves the cyclization of anthranilic acid derivatives with thiosemicarbazide under acidic conditions

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(9-anthryl)-1,3,4-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of anthraquinone derivatives.

  • Reduction: Production of amino-substituted thiadiazoles.

  • Substitution: Generation of alkylated thiadiazoles.

Scientific Research Applications

2-Amino-5-(9-anthryl)-1,3,4-thiadiazole has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of advanced materials and chemical sensors.

Mechanism of Action

2-Amino-5-(9-anthryl)-1,3,4-thiadiazole is compared with other similar compounds, such as 2-Amino-5-(10-methoxy-9-anthryl)pentanoic acid and 9-anthraldehyde oxime. While these compounds share structural similarities, this compound stands out due to its unique thiadiazole ring and anthryl group, which contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • 2-Amino-5-(10-methoxy-9-anthryl)pentanoic acid

  • 9-anthraldehyde oxime

  • Anthranils

This comprehensive overview highlights the significance of 2-Amino-5-(9-anthryl)-1,3,4-thiadiazole in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

Molecular Formula

C16H11N3S

Molecular Weight

277.3 g/mol

IUPAC Name

5-anthracen-9-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H11N3S/c17-16-19-18-15(20-16)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,17,19)

InChI Key

QLDKDTAIRFXZQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=NN=C(S4)N

Origin of Product

United States

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